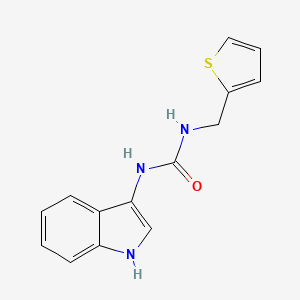

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

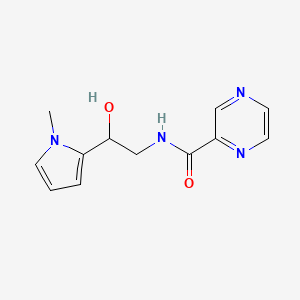

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as IU1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively in the field of cancer research, as well as in other areas of biomedical research.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structural Analysis :

- In a study of similar compounds, the crystal structure of a urea derivative with an indole component was examined, revealing significant planar twisting and potential biological activity. This highlights the importance of structural features in the biological activities of such compounds (Saharin et al., 2008).

Potential Antidepressant Properties :

- A series of unsymmetrical ureas, incorporating indole derivatives, were prepared and evaluated for their potential as antidepressants, showing significant 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism (Matzen et al., 2000).

Molecular Rearrangements and Derivative Synthesis :

- Research on molecular rearrangements of similar compounds led to new indole and imidazolinone derivatives, demonstrating the chemical versatility and potential for generating diverse bioactive molecules (Klásek et al., 2007).

Antioxidant and Antimicrobial Activities :

- Novel chalcone derivatives containing indole and thiophene units were synthesized and shown to exhibit significant antioxidant and antimicrobial activities, suggesting potential for medical applications (Gopi et al., 2016).

Antitumor Activities and Molecular Docking :

- A study synthesized a urea compound with indole and methoxyphenyl groups, which showed antitumor activity and was analyzed through molecular docking to understand its interactions with target proteins (Hu et al., 2018).

Selective Anion Recognition :

- Research on anion receptors based on (thio)urea fragments demonstrated selective recognition for specific anions, indicating potential applications in chemical sensing and separation processes (Huang et al., 2012).

Anti-Inflammatory Properties :

- A series of 4-(1H-indol-3-yl)-6-phenyl-tetrahydropyrimidin-2-ones/thiones were synthesized and shown to possess potent anti-inflammatory activity, highlighting potential therapeutic applications (Amir et al., 2008).

Cytokinin-like Activity in Plant Biology :

- Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity in plants, influencing cell division and differentiation, and have applications in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKELMVKIJFYNEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)

![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)